1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15843145
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O3 |
|---|---|
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 1-ethyl-5-methoxypyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H10N2O3/c1-3-9-6(12-2)5(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) |
| Standard InChI Key | HREWILOIMUACRD-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)C(=O)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s pyrazole ring is a planar, aromatic system with two adjacent nitrogen atoms. Single-crystal X-ray diffraction studies of analogous pyrazole-4-carboxylic acids reveal that the carboxylic acid group often participates in hydrogen bonding, forming dimeric structures in the solid state . For 1-ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid, the ethyl and methoxy substituents introduce steric and electronic effects that modulate solubility and reactivity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 170.17 g/mol | |
| SMILES Notation | CCN1C(=C(C=N1)C(=O)O)OC | |
| Heavy Atoms | 12 | |
| Aromatic Heavy Atoms | 5 |
The methoxy group enhances lipophilicity, while the carboxylic acid moiety confers pH-dependent solubility, making this compound amenable to aqueous and organic solvent systems under controlled conditions.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 1-ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid typically involves cyclocondensation reactions. A representative method includes:
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Cyclocondensation: Reacting ethyl acetoacetate with -dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
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Ring Closure: Treating the intermediate with ethylhydrazine to construct the pyrazole ring.
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Functionalization: Introducing the methoxy group via nucleophilic substitution or oxidation-reduction sequences.
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Hydrolysis: Saponification of the ester group to yield the carboxylic acid derivative .
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | 80–100°C, anhydrous DMF | 60–70% |
| Methoxylation | NaOMe/MeOH, reflux | 50–65% |
| Ester Hydrolysis | NaOH/H₂O, room temperature | 85–90% |
These steps require precise control of temperature and stoichiometry to avoid side products such as regioisomeric pyrazoles or over-oxidized derivatives .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) antagonists. Its carboxylic acid group facilitates conjugation with amine-containing drugs via amide bond formation.
| Sector | Use Case | Rationale |
|---|---|---|
| Pharmaceuticals | Prodrug development | Enhanced solubility |
| Agrochemicals | Herbicide synthesis | Target-specific activity |
| Material Science | Metal-organic frameworks (MOFs) | Coordination chemistry |
Comparative Analysis with Structural Analogs
Substituent Effects
Replacing the ethyl group with bulkier tert-butyl groups (e.g., 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid) reduces solubility but increases target affinity. Conversely, methyl or propyl groups at N-1 alter metabolic clearance rates.
Table 4: Analog Comparison
| Compound Name | Solubility (mg/mL) | Bioactivity Index |
|---|---|---|
| 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid | 12.5 | 0.89 |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 8.2 | 0.76 |
| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 3.1 | 0.94 |
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